3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Description
3-Amino-5H,7H-furo[3,4-b]pyridin-7-one is a heterocyclic compound featuring a fused furopyridinone core with an amino substituent at the 3-position.
- Molecular Structure: The compound combines a pyridine ring fused with a furan moiety, forming a bicyclic system.
- Synthesis: Analogous compounds, such as 4-chloro-7-hydroxy-5H,7H-furo[3,4-b]pyridin-5-one (CAS 36804-63-4), are synthesized via multi-step reactions involving ionic liquids and catalysts like FeCl3·6H2O . The amino derivative may be synthesized via nucleophilic substitution or reductive amination of halogenated precursors.
Properties
CAS No. |
2581105-54-4 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Compounds
The foundational approach to synthesizing this compound involves cyclization reactions of appropriately functionalized precursors. For instance, VulcanChem highlights the use of multi-step organic reactions, though specific protocols remain proprietary. A plausible route, inferred from analogous syntheses, begins with a pyridine derivative bearing amino and keto functionalities. Cyclization under acidic or basic conditions could facilitate the formation of the fused furo-pyridine system.
In a related study, the synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridines employed cyclocondensation between 5-aminopyrazole derivatives and arylaldehydes under microwave irradiation. While this targets a different heterocycle, the methodology underscores the utility of cyclization in constructing complex fused-ring systems. Adapting such strategies, this compound might be synthesized via intramolecular cyclization of a keto-amine precursor, potentially using solvents like dichloromethane or ethanol.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. For example, the preparation of fluorescent bis-pyrazolo derivatives achieved 75–81% yields using MAOS under solvent-free conditions. This method’s efficiency stems from rapid, uniform heating, which minimizes side reactions.
Applying MAOS to this compound could involve irradiating a mixture of precursor compounds (e.g., 2-chloropyridine and hydrazine derivatives) at 150–250°C for 10–15 minutes. Such conditions promote cyclization while reducing reaction times from hours to minutes. Notably, the absence of solvents aligns with green chemistry principles, though scalability requires further validation.
Optimization of Reaction Conditions
Temperature and Time Considerations
Optimal temperature ranges vary by reaction step. Initial precursor preparation may require mild conditions (25–80°C), while cyclization often demands higher temperatures (100–250°C). For example, microwave-assisted cyclization of bis-pyrazolo derivatives proceeded at 250°C for 15 minutes. Conventional heating might necessitate longer durations (6–24 hours), highlighting MAOS’s advantage in energy efficiency.
Characterization and Analytical Techniques
Post-synthesis characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the fused-ring system and amino group placement. In a related study, NMR of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine revealed distinct peaks for methyl (δ 2.21 ppm) and aromatic protons (δ 7.02–8.28 ppm). Similarly, NMR of this compound would exhibit signals corresponding to the keto group (∼150 ppm) and aromatic carbons (110–140 ppm).
High-resolution mass spectrometry (HRMS) further confirms molecular composition. For instance, HRMS of bis-pyrazolo derivatives matched theoretical values within 0.7 ppm accuracy. Applying this to the target compound would validate its molecular formula (C₇H₆N₂O₂) and isotopic distribution.
Challenges in Synthesis
Byproduct Formation and Purification
Multi-step syntheses risk byproduct accumulation, particularly from incomplete cyclization or side reactions at the amino group. Flash chromatography on silica gel, as used in bis-pyrazolo purification, could isolate this compound. However, polar byproducts may co-elute, necessitating gradient elution or alternative stationary phases.
Scalability and Cost
Industrial-scale production faces hurdles in reagent cost and waste management. Patent HUE029886T2 describes stereoselective methods for hexahydro-furo[2,3-b]furan-3-ol, emphasizing catalyst recovery and solvent recycling . Adapting these strategies could reduce the environmental footprint of this compound synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-5H,7H-furo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted furo[3,4-b]pyridinones .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure facilitates various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Antimicrobial Properties : Studies have indicated that 3-amino-5H,7H-furo[3,4-b]pyridin-7-one exhibits antimicrobial activity against a range of pathogens.
- Anticancer Potential : The compound is under investigation for its potential anticancer properties, with research focusing on its ability to inhibit tumor growth through specific molecular interactions.
Medicine
- Drug Discovery : This compound is explored as a lead molecule in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications in treating various diseases.
- Neurological Applications : Emerging research suggests potential uses in treating neurological disorders by acting on specific receptors in the brain.
Industry
- Material Science : this compound is utilized in developing new materials with tailored properties, such as polymers and coatings that require specific chemical characteristics.
Case Studies
-
Antimicrobial Study :
- A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups.
-
Cancer Research :
- In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through specific signaling pathways. Further research is ongoing to explore its mechanism and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of key structural analogs is summarized below:
*Estimated based on structural analogs.
Key Observations :
- Amino vs.
- Furopyridinone vs. Pyrrolopyridinone: The replacement of furan with pyrrole (as in 5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one) reduces ring strain but may alter electronic properties and binding affinity .
Stability and Reactivity
- Thermal Stability: DNTF analogs decompose at ~253°C, suggesting that furopyridinones with electron-withdrawing groups (e.g., amino) may exhibit moderate thermal stability .
- Reactivity: The amino group in 3-amino-furopyridinone can participate in Schiff base formation or act as a directing group in metal-catalyzed cross-coupling reactions, offering synthetic flexibility .
Q & A
Basic Research Question
- 1H/13C NMR : Assign proton environments (e.g., NH2 at δ 6.5–7.5 ppm) and carbon signals (e.g., carbonyl at δ 160–170 ppm). Multi-dimensional NMR (COSY, HSQC) resolves complex splitting patterns in fused ring systems .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, Flack parameter analysis (e.g., 0.069 in ) confirms stereochemistry in chiral derivatives .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3300–3500 cm⁻¹, C=O at 1650–1750 cm⁻¹) .
How can researchers optimize reaction yields for aminofuropyridinone derivatives?
Advanced Research Question
- Temperature Control : Higher yields (40–55%) are achieved at 60–150°C, balancing between reaction rate and decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, 2-methoxyethanol) improve solubility of intermediates, while acetic acid aids in cyclization .
- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity in multi-step syntheses .
- Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., achieved 5-thiazolo-pyrimidine derivatives in <1 hour) .
How should researchers address contradictions in spectral data during structural validation?
Advanced Research Question
- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data to resolve discrepancies .
- Deuterium Exchange : Identifies exchangeable protons (e.g., NH2) in D2O, distinguishing them from aromatic protons .
- Crystallographic Cross-Verification : Use single-crystal X-ray data (e.g., CCDC 1893720 in ) to validate structures when spectral assignments conflict .
- Isotopic Labeling : 15N/13C-labeled analogs clarify ambiguous signals in crowded spectral regions .
What strategies improve regioselectivity in furopyridine ring functionalization?
Advanced Research Question
- Directing Groups : The amino group at position 3 directs electrophilic substitution to the 5-position (e.g., used chloro-phenyl groups to control functionalization) .
- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -F) deactivate specific positions, favoring reactions at electron-rich sites .
- Transition Metal Catalysis : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) enable selective C–C bond formation at the 5-position .
How can researchers mitigate challenges in purifying aminofuropyridinone derivatives?
Advanced Research Question
- Chromatographic Techniques : Use mixed-bed columns (silica gel + neutral alumina) to separate polar byproducts. achieved >95% purity via gradient elution (hexane/EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or cyclohexane/ethyl acetate) based on solubility differences. reported melting points (210–300°C) as purity indicators .
- HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC identifies and isolates low-abundance impurities .
What computational tools are recommended for predicting biological activity?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase inhibitors in ) .
- QSAR Modeling : Utilizes descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
- ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., blood-brain barrier permeability) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
